molecular formula C16H10O9S3 B14351658 1,3,6-Pyrenetrisulfonic acid CAS No. 92681-38-4

1,3,6-Pyrenetrisulfonic acid

Cat. No.: B14351658
CAS No.: 92681-38-4
M. Wt: 442.4 g/mol
InChI Key: DULBQOZFLSFGJE-UHFFFAOYSA-N
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Description

Significance of Sulfonated Polycyclic Aromatic Hydrocarbons in Advanced Chemical Science

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. fiveable.me While many PAHs are known for their poor solubility in water and potential toxicity, the introduction of sulfonate groups dramatically alters their properties, making them highly water-soluble and expanding their utility in biological and environmental research. nih.govrsc.org This process, known as sulfonation, involves the attachment of sulfonic acid (-SO3H) groups to the aromatic core.

The resulting sulfonated polycyclic aromatic hydrocarbons (SPAHs) exhibit several key features that are highly advantageous in chemical science:

Enhanced Water Solubility: The ionic nature of the sulfonic acid groups renders these compounds highly soluble in aqueous solutions, which is crucial for applications in biological systems. rsc.orgcymitquimica.com

Unique Photophysical Properties: Many SPAHs are fluorescent, meaning they can absorb light at a specific wavelength and emit it at a longer wavelength. This fluorescence is often sensitive to the local environment, such as pH, polarity, and the presence of certain ions or molecules. cymitquimica.com

Versatility in Labeling and Sensing: The ability to chemically modify SPAHs allows for their conjugation to various molecules of interest, including proteins, nucleic acids, and carbohydrates, making them powerful tools for labeling and tracking these biomolecules. ontosight.ai

Overview of 1,3,6-Pyrenetrisulfonic Acid (P3S) and its Key Derivatives

This compound, often referred to in its salt form (e.g., trisodium (B8492382) salt), is a prominent member of the SPAH family. ontosight.ai It consists of a pyrene (B120774) core, a four-ring aromatic hydrocarbon, with three sulfonic acid groups attached at the 1, 3, and 6 positions. ontosight.ai This substitution pattern imparts excellent water solubility and distinct fluorescent characteristics. ontosight.ai

The true power of P3S in research lies in its derivatives, where additional functional groups are introduced to the pyrene backbone, further tailoring their properties for specific applications. Two of the most extensively studied and utilized derivatives are 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) and 8-Aminopyrene-1,3,6-trisulfonic acid (APTS).

8-Hydroxypyrene-1,3,6-trisulfonic Acid (HPTS)

Also known by the trivial name Pyranine (B1669890), HPTS is a cornerstone of fluorescent pH sensing. caymanchem.com The addition of a hydroxyl (-OH) group at the 8-position of the pyrene core introduces a pH-sensitive protonation/deprotonation equilibrium that directly influences its fluorescence. ontosight.ai

Key Research Findings and Applications:

pH-Dependent Fluorescence: The fluorescence emission of HPTS is highly dependent on the pH of its environment. ontosight.ai In its protonated (acidic) form, it has an excitation maximum around 403-405 nm, while the deprotonated (basic) form exhibits an excitation maximum around 450-460 nm. caymanchem.comresearchgate.net Both forms have an emission maximum at approximately 510 nm. caymanchem.com This dual-excitation property allows for ratiometric pH measurements, providing a built-in self-calibration that minimizes errors from probe concentration or instrumental fluctuations.

Cellular and Subcellular pH Monitoring: Due to its water-solubility and sensitivity, HPTS has been widely used to measure and monitor pH changes within cells and their organelles, such as endosomes and the cytoplasm. caymanchem.com

Vesicular Transport Assays: A significant application of HPTS is in studying the transport of ions across lipid membranes. chemrxiv.orgtandfonline.com The "HPTS assay" is a widely adopted method for analyzing the activity of molecules that facilitate anion transport across vesicle membranes by monitoring the internal pH of the vesicles. chemrxiv.orgtandfonline.comresearchgate.net

Biosensing: HPTS has been employed in the development of biosensors for various analytes, including glucose and other carbohydrates. caymanchem.com Its fluorescence can be quenched by certain molecules, and this quenching can be reversed in the presence of specific sugars, forming the basis of a detection mechanism. caymanchem.com

PropertyDescription
Common Name Pyranine
Key Functional Group 8-hydroxyl
Primary Application Fluorescent pH indicator
Excitation Maxima ~403 nm (acidic), ~450 nm (basic) caymanchem.com
Emission Maximum ~510 nm caymanchem.com
Key Feature pH-dependent dual excitation for ratiometric measurements

8-Aminopyrene-1,3,6-trisulfonic Acid (APTS)

APTS is another vital derivative where an amino (-NH2) group replaces the hydroxyl group at the 8-position. caymanchem.com This seemingly small change leads to distinct photophysical properties and applications, particularly in the realm of carbohydrate analysis.

Key Research Findings and Applications:

Fluorescent Labeling of Carbohydrates: The primary amine group of APTS can be readily attached to the reducing end of carbohydrates through a process called reductive amination. fishersci.no This covalent labeling allows for the sensitive detection and analysis of glycans (sugar chains).

Capillary Electrophoresis of Glycans: APTS-labeled glycans are highly amenable to separation by capillary electrophoresis (CE), a powerful analytical technique. The three sulfonate groups on APTS impart a significant negative charge to the labeled glycans, facilitating their rapid and high-resolution separation based on size and charge. researchgate.net This has been instrumental in glycomics research, including the analysis of glycoproteins from biological samples. nih.gov

pH Insensitivity: Unlike HPTS, the fluorescence of APTS is largely insensitive to pH changes over a broad range (pH 4-10), making it a stable fluorescent tag in various buffer systems. caymanchem.com

Glucose Sensing: Similar to HPTS, APTS has been utilized as a reporter dye in fluorescent sensing systems for glucose and other saccharides. caymanchem.com

PropertyDescription
Key Functional Group 8-amino
Primary Application Fluorescent labeling of carbohydrates
Excitation Maximum ~425 nm caymanchem.com
Emission Maximum ~503 nm caymanchem.com
Key Feature Stable amine for reductive amination and pH-insensitive fluorescence caymanchem.comfishersci.no

Evolution of Research Trajectories for Pyrenetrisulfonic Acid Analogues

The research landscape for pyrenetrisulfonic acid and its analogues has evolved significantly, driven by the continuous pursuit of more sensitive, specific, and versatile molecular probes.

Initial research focused heavily on the fundamental photophysical properties of HPTS and its application as a pH indicator. acs.org This foundational work paved the way for its widespread adoption in cell biology and biophysics for studying proton gradients and transport phenomena. researchgate.net

The development of APTS marked a shift towards bioconjugation and its application in the burgeoning field of glycomics. The ability to fluorescently tag and separate complex carbohydrate mixtures with high sensitivity has been a major driver of research in this area. researchgate.netnih.gov

More recent research trajectories are exploring the fine-tuning of these pyrene-based fluorophores. This includes the synthesis of new derivatives with altered photophysical properties, such as different excitation and emission wavelengths, to enable multi-color imaging and multiplexed sensing. acs.org There is also a growing interest in developing sensors for a wider range of biologically and environmentally important analytes beyond pH and glucose. researchgate.net Furthermore, the incorporation of these fluorescent probes into advanced materials, such as nanoparticles and polymers, is an active area of investigation, aiming to create more robust and targeted sensing platforms.

The journey from understanding the basic properties of this compound to the sophisticated applications of its derivatives like HPTS and APTS exemplifies the power of molecular engineering in advancing chemical and biological research. The continued exploration of new analogues promises to further expand the toolkit available to scientists for visualizing and quantifying the intricate processes of the molecular world.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92681-38-4

Molecular Formula

C16H10O9S3

Molecular Weight

442.4 g/mol

IUPAC Name

pyrene-1,3,6-trisulfonic acid

InChI

InChI=1S/C16H10O9S3/c17-26(18,19)12-6-2-8-1-3-10-13(27(20,21)22)7-14(28(23,24)25)11-5-4-9(12)15(8)16(10)11/h1-7H,(H,17,18,19)(H,20,21,22)(H,23,24,25)

InChI Key

DULBQOZFLSFGJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=CC1=C43)S(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies

Preparative Routes for 1,3,6-Pyrenetrisulfonic Acid

This compound is a significant pyrene (B120774) derivative, and its synthesis and isolation are critical for various applications. This subsection explores its formation via sulfonation and the specialized techniques required for its purification.

The synthesis of this compound is intrinsically linked to the manufacturing of its more complex derivatives, such as 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). It is typically formed as a subsidiary component or contaminant during the exhaustive sulfonation of pyrene aimed at producing 1,3,6,8-pyrenetetrasulfonic acid (P4S). aatbio.com

The process begins with the sulfonation of pyrene, where the pyrene molecule is reacted with a strong sulfonating agent. This reaction is the foundational step for producing a range of sulfonated pyrenes. In the manufacturing of D&C Green No. 8 (the common name for HPTS), pyrene is first sulfonated to create the tetrasulfonic acid compound, P4S. aatbio.com It is during this process that incomplete sulfonation can lead to the formation of 1,3,6-pyrenetrisulfonate (P3S) among other contaminants. aatbio.com The reaction conditions, such as temperature, reaction time, and the strength of the sulfonating agent, are critical factors that influence the distribution of products, including the yield of the trisulfonated versus the tetrasulfonated species.

Given that this compound (P3S) is often present as a minor component in complex mixtures like the color additive D&C Green No. 8, specialized techniques are required for its isolation and purification. A highly effective method for this separation is affinity-ligand pH-zone-refining counter-current chromatography (CCC). aatbio.com

This liquid-liquid chromatographic technique separates organic acids based on their pKa values and hydrophobicities without a solid support matrix. aatbio.com In a typical separation of P3S from a D&C Green No. 8 sample containing approximately 3.5% of the target compound, dodecylamine (B51217) (DA) is used as an affinity ligand. aatbio.com The ligand facilitates the partitioning of the polysulfonated components into the organic stationary phase of a 1-butanol-water two-phase solvent system. aatbio.com By using sulfuric acid as a retainer acid in the stationary phase and a solution of sodium hydroxide (B78521) as the mobile phase, a preparative-scale separation can be achieved, yielding P3S with purity greater than 99%. aatbio.com

Table 1: Parameters for Isolation of this compound (P3S) using pH-Zone-Refining CCC aatbio.com
ParameterDescription
Starting MaterialD&C Green No. 8 (~3.5% P3S content)
Chromatography TechniqueAffinity-ligand pH-zone-refining counter-current chromatography
Solvent System1-Butanol (B46404) – Water (1:1)
Affinity LigandDodecylamine (DA)
Retainer Acid (Stationary Phase)Sulfuric Acid (H₂SO₄)
Mobile Phase0.1M Sodium Hydroxide (NaOH)
Achieved Purity>99%
Example Yield~0.58 g of P3S from 20.3 g of D&C Green No. 8

Synthesis of 8-Hydroxypyrene-1,3,6-trisulfonic Acid (HPTS)

8-Hydroxypyrene-1,3,6-trisulfonic acid, commonly known as Pyranine (B1669890) or HPTS, is a widely used fluorescent pH indicator. Its synthesis is a multi-step process involving controlled sulfonation and subsequent hydrolysis.

A specific method involves dissolving the isolated pyrenetetrasulfonic acid tetrasodium (B8768297) salt in water and adding a specific amount of sodium hydroxide. The mixture is then heated, for instance at 100°C, for a period to facilitate the hydrolysis reaction. orgsyn.org This nucleophilic substitution of a sulfonate group by a hydroxide ion selectively occurs at the 8-position to yield the trisodium (B8492382) salt of 8-hydroxypyrene-1,3,6-trisulfonic acid. orgsyn.org This method is reported to be simple and efficient, with high yields of the final product. orgsyn.org

The successful synthesis of HPTS hinges on carefully controlled reaction conditions in both the initial sulfonation and the subsequent hydroxylation (hydrolysis) steps.

The sulfonation step is designed to maximize the formation of the 1,3,6,8-pyrenetetrasulfonic acid intermediate. A patented method describes a two-stage process. First, pyrene is dissolved in concentrated sulfuric acid (oleum) and heated to ensure complete dissolution. orgsyn.org Second, liquid sulfur trioxide is added dropwise to the solution while maintaining the temperature below 40°C. orgsyn.org The reaction is stirred for several hours to ensure the exhaustive sulfonation of the pyrene core. The resulting tetrasulfonic acid is then precipitated by dilution in ice water. orgsyn.org

Following the isolation of the pyrenetetrasulfonic acid salt, the controlled hydrolysis is carried out as described in the previous section, using sodium hydroxide at an elevated temperature to yield HPTS. orgsyn.org This sequential approach of controlled sulfonation followed by specific hydrolysis allows for the high-yield production of HPTS, with reported yields between 90% and 95% after purification. orgsyn.org

Table 2: Key Stages in the Synthesis of HPTS orgsyn.org
StageReactantsKey ConditionsProduct
1. SulfonationPyrene, Sulfuric Acid (oleum), Liquid Sulfur TrioxideInitial heating to 90°C, then cooling to <40°C for SO₃ addition. Stirring for ~5 hours.1,3,6,8-Pyrenetetrasulfonic Acid (P4S)
2. HydrolysisP4S Tetrasodium Salt, Sodium Hydroxide, WaterHeating at 100°C for a set time.8-Hydroxypyrene-1,3,6-trisulfonic Acid (HPTS)

Synthesis of 8-Aminopyrene-1,3,6-trisulfonic Acid (APTS)

8-Aminopyrene-1,3,6-trisulfonic acid (APTS) is another crucial pyrene derivative, valued for its use as a fluorescent label, particularly in the analysis of carbohydrates. While detailed industrial synthetic preparations are not as widely published as for HPTS, a chemically sound and plausible route involves a two-step process starting from a pyrene trisulfonate precursor: nitration followed by reduction.

This synthetic strategy begins with this compound. The first step is an electrophilic aromatic substitution reaction to introduce a nitro group (-NO₂) onto the pyrene core. The sulfonate groups already present are deactivating and meta-directing; however, the reaction targets the still-activated 8-position. This nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrene ring.

The second step is the reduction of the newly introduced nitro group to a primary amine (-NH₂). This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (using hydrogen gas with a metal catalyst like palladium, platinum, or nickel) or chemical reduction using metals in acidic conditions (such as tin or iron in hydrochloric acid). This reduction converts 8-nitropyrene-1,3,6-trisulfonic acid into the final product, 8-aminopyrene-1,3,6-trisulfonic acid. The resulting APTS is typically isolated as its trisodium salt.

Chemical Functionalization and Structural Modification of Pyrenetrisulfonic Acid Scaffolds

The chemical functionalization of this compound predominantly involves the transformation of the sulfonic acid groups into sulfonyl chlorides. This conversion is a critical step as it activates the otherwise unreactive sulfonate moiety, enabling subsequent nucleophilic substitution reactions. The aromatic pyrene core, being electron-deficient due to the presence of three strongly electron-withdrawing sulfonate groups, is generally deactivated towards electrophilic aromatic substitution. Consequently, direct substitution on the ring is challenging and less commonly employed for derivatization.

Conversion to Sulfonyl Chlorides

The most common and pivotal strategy for the derivatization of this compound is its conversion to the corresponding 1,3,6-pyrenetrisulfonyl chloride. This transformation is typically achieved by treating the trisodium salt of the acid with a chlorinating agent. Common reagents for this purpose include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).

The general reaction can be represented as:

C₁₆H₇(SO₃Na)₃ + 3 PCl₅ → C₁₆H₇(SO₂Cl)₃ + 3 POCl₃ + 3 NaCl

While specific literature detailing the optimization of this reaction for this compound is sparse, analogous transformations on similar polysulfonated aromatic compounds are well-documented. For instance, the conversion of the closely related 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) to its trisulfonyl chloride derivative has been successfully demonstrated, indicating the feasibility of this approach.

Table 1: Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

Reagent Formula Typical Conditions
Phosphorus Pentachloride PCl₅ Neat or in a non-polar solvent (e.g., toluene), often with heating.
Thionyl Chloride SOCl₂ Often used with a catalytic amount of dimethylformamide (DMF).

This table is interactive. You can sort and filter the data.

Nucleophilic Substitution of Sulfonyl Chlorides

Once 1,3,6-pyrenetrisulfonyl chloride is synthesized, it serves as a versatile intermediate for a variety of nucleophilic substitution reactions. The sulfonyl chloride group is a good leaving group, and the sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups onto the pyrene scaffold, thereby tuning its solubility, electronic properties, and potential for further conjugation.

Formation of Sulfonamides:

One of the most extensively utilized reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

C₁₆H₇(SO₂Cl)₃ + 3 RNH₂ → C₁₆H₇(SO₂NHR)₃ + 3 HCl

This strategy has been employed to synthesize lipophilic derivatives of pyranine by reacting its trisulfonyl chloride with long-chain amines like octadecylamine. This demonstrates the potential to significantly alter the solubility characteristics of the pyrenetrisulfonic acid core.

Formation of Sulfonate Esters:

Reaction of 1,3,6-pyrenetrisulfonyl chloride with alcohols or phenols in the presence of a base yields sulfonate esters.

C₁₆H₇(SO₂Cl)₃ + 3 ROH → C₁₆H₇(SO₃R)₃ + 3 HCl

This derivatization can be used to introduce a variety of organic moieties, including those with specific functionalities for further reactions or to modulate the compound's photophysical properties.

Table 2: Examples of Nucleophilic Substitution Reactions on Pyrenetrisulfonyl Chloride Scaffolds

Nucleophile Reagent Example Product Functional Group
Primary Amine Octadecylamine N-Alkylsulfonamide
Secondary Amine Diethylamine N,N-Dialkylsulfonamide
Alcohol Ethanol Sulfonate Ester

This table is interactive. You can sort and filter the data.

Derivatization of the Pyrene Ring

Direct functionalization of the aromatic core of this compound is synthetically challenging. The three sulfonic acid groups are strongly deactivating and meta-directing for electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The steric hindrance imposed by the existing sulfonate groups further complicates such transformations.

Conversely, the electron-deficient nature of the pyrene ring could theoretically make it susceptible to nucleophilic aromatic substitution. However, the absence of a suitable leaving group on the aromatic ring and the high activation energy required for such reactions make this a less viable synthetic route.

As a result, the derivatization of commercially available functionalized pyrenetrisulfonic acids, such as 8-aminopyrene-1,3,6-trisulfonic acid or 8-hydroxypyrene-1,3,6-trisulfonic acid, is a more common strategy to introduce diversity onto the pyrene core. The amino or hydroxyl group at the 8-position can be readily modified through standard organic transformations, providing access to a wider range of derivatives than direct substitution on the this compound scaffold would allow.

Rigorous Spectroscopic and Photophysical Investigations

Comprehensive Analysis of Electronic Absorption and Fluorescence Emission Spectra

The electronic absorption and fluorescence emission spectra of 1,3,6-Pyrenetrisulfonic acid are central to its function as a fluorescent probe. The compound exists in two forms depending on the pH of the solution: a protonated (acid) form (HPTS-OH) and a deprotonated (anionic) form (HPTS-O⁻). nih.gov These two forms exhibit distinct absorption and emission characteristics.

The protonated form has an absorption maximum around 403-405 nm, while the deprotonated form absorbs maximally at approximately 450-452 nm. caymanchem.comaatbio.com Consequently, as the pH of a solution containing HPTS increases from acidic to basic, the absorption intensity at ~405 nm decreases while the intensity at ~450 nm increases. caymanchem.com This pH-dependent shift in absorption is a key feature utilized in ratiometric pH measurements. nih.gov

Similarly, the fluorescence emission spectrum of HPTS is also pH-dependent. The protonated form, when excited, displays fluorescence with a maximum peak around 440 nm. acs.org The deprotonated form, on the other hand, emits light at a longer wavelength, with a maximum around 510-512 nm. caymanchem.comaatbio.com In aqueous solutions, the steady-state fluorescence spectra show a clear transition from the blue emission of the acid form to the green emission of the anionic form as the pH is raised. researchgate.net

Table 1: Spectroscopic Properties of this compound (HPTS)

Form Absorption Maximum (λabs) Emission Maximum (λem)
Protonated (Acid) ~403-405 nm ~440 nm
Deprotonated (Anion) ~450-452 nm ~510-512 nm

Dynamics and Mechanisms of Excited-State Proton Transfer (ESPT) (HPTS)

A defining characteristic of HPTS is its ability to undergo Excited-State Proton Transfer (ESPT). Upon photoexcitation, HPTS becomes a much stronger acid, a phenomenon that dramatically influences its fluorescence properties and is the basis for its use as a probe for proton transfer dynamics. acs.orgnih.gov

The ground-state pKa of HPTS is approximately 7.3-7.7, making it a suitable indicator for physiological pH ranges. nih.govacs.org However, upon excitation to its first singlet excited state, the pKa drops significantly to a value of about 0.4-0.6. acs.orgnih.gov This substantial increase in acidity in the excited state drives the rapid transfer of a proton from the hydroxyl group to a nearby proton acceptor, typically a water molecule in aqueous solutions. acs.orgnih.gov

This change in acidity is reflected in the pH-dependent spectroscopic shifts. At low pH, where the ground state is predominantly the protonated form, excitation leads to the characteristic fluorescence of the acid form. As the pH increases towards and beyond the ground-state pKa, the deprotonated form becomes more prevalent in the ground state, leading to direct excitation of the anion and its subsequent fluorescence. The dual excitation and emission properties allow for ratiometric measurements of pH, which are more reliable as they are less susceptible to variations in probe concentration or instrument sensitivity. nih.govresearchgate.net

Time-resolved fluorescence spectroscopy has been instrumental in elucidating the kinetics of the ESPT process in HPTS. These studies reveal that the proton transfer from the excited HPTS molecule to water is an ultrafast event. In bulk aqueous solution, the ESPT occurs with time constants reported in the range of tens to over a hundred picoseconds. rsc.orginstras.com For instance, some studies report a long decay time of approximately 70-87 picoseconds for the protonated species, which correlates with the formation time of the deprotonated form. instras.com Other research has identified even faster components, with time constants of 2.5 and 89 ps in bulk aqueous solution. rsc.org

The ESPT process can be observed by monitoring the rapid decay of the fluorescence signal from the excited protonated form (at ~440 nm) and the corresponding rise of the fluorescence from the deprotonated form (at ~510 nm). acs.org The exact kinetics of this process are sensitive to the local environment, including the properties of the solvent and the presence of other molecules that can act as proton acceptors or donors. acs.orgrsc.org

Table 2: Kinetic Data for Excited-State Proton Transfer of HPTS in Water

Process Reported Time Constants
ESPT 2.5 ps, 87 ps, ~110 ps
Vibrational Energy Transfer 0.4 ps
Solvent Thermalization 120 ps

Investigations of Photostability and Environmental Influences on Fluorescence

HPTS is known for its high photostability, which is a crucial attribute for a fluorescent probe, allowing for prolonged and repeated measurements without significant degradation of the signal. nih.govrsc.org However, the fluorescence of HPTS is not entirely immune to environmental factors.

The composition of the medium can influence the apparent pKa of the probe. For example, the presence of salts can shift the pKa to lower values, while polymers like polyethylene (B3416737) glycol can cause an upward shift. nih.gov These effects are attributed to changes in the structure of water and its interaction with the HPTS molecule. nih.gov Furthermore, the presence of different cations (monovalent, divalent, and trivalent) can also affect the fluorescence intensity. nih.gov These environmental sensitivities underscore the importance of careful calibration of the probe in the specific experimental medium to ensure accurate pH measurements. nih.gov

Advanced Fluorescence Quenching Studies

The fluorescence of this compound can be quenched by various molecules, a phenomenon that has been explored in advanced fluorescence studies. Quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through different mechanisms, including static and dynamic quenching.

Studies have shown that the fluorescence of HPTS can be quenched by viologens. caymanchem.com This quenching can be reversed in the presence of certain monosaccharides like glucose, a property that has been utilized in the development of glucose sensors. caymanchem.com

Furthermore, the interaction of HPTS with single-walled carbon nanotubes (SWCNTs) has been investigated. scielo.org.coresearchgate.net These studies have demonstrated that SWCNTs can act as efficient quenchers of HPTS fluorescence. redalyc.org The mechanism of this quenching has been identified as static quenching, which involves the formation of a non-fluorescent ground-state complex between HPTS and the SWCNTs. scielo.org.coresearchgate.net This interaction opens up possibilities for the use of HPTS-SWCNT conjugates in the development of novel biosensors. scielo.org.coresearchgate.net

Principles and Applications in Supramolecular Chemistry and Molecular Recognition

Host-Guest Complexation Studies

The aromatic pyrene (B120774) core and charged sulfonate groups of pyrenetrisulfonic acid facilitate its interaction with various molecular hosts, forming stable host-guest complexes. These interactions are fundamental to its use in sensing and molecular recognition.

Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for the hydrophobic pyrene moiety of pyrenetrisulfonic acid. The inclusion within the CD cavity alters the local microenvironment of the pyrene derivative, leading to significant changes in its fluorescence properties. This interaction is influenced by the size of the cyclodextrin cavity, with different isomers (α-CD, β-CD, γ-CD) showing varying affinities and forming complexes with different stoichiometries.

Calixpyridinum: Cationic macrocycles like calixpyridinium are effective hosts for anionic guests. The interaction with 1,3,6-pyrenetrisulfonic acid or its derivatives is driven by strong electrostatic attraction between the positively charged host and the negatively charged sulfonate groups of the guest. This binding often results in fluorescence quenching. Studies have shown that related compounds, such as 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA), form complexes with calixpyridinium, which can be used in sensing applications. rsc.org

Cucurbiturils (CBs): Cucurbiturils are pumpkin-shaped macrocycles with a hydrophobic cavity and two carbonyl-fringed portals that readily bind cationic and hydrophobic molecules. While direct complexation with the anionic pyrenetrisulfonic acid is less common, its derivatives can be incorporated into supramolecular systems involving cucurbiturils. For instance, cationic receptor molecules can simultaneously bind to an anionic pyrene derivative like HPTS through electrostatic interactions and to a cucurbituril, creating multi-component sensor assemblies. rsc.org The binding affinities of cucurbit[n]uril ligands for specific amino acids have been determined using competitive NMR titrations, showcasing their role in complex molecular recognition systems. beilstein-journals.org

The formation of host-guest complexes is governed by a combination of non-covalent interactions.

Mechanisms of Inclusion: For hosts like cyclodextrins, the primary driving force is the hydrophobic effect , where the nonpolar pyrene ring is encapsulated within the hydrophobic cavity of the host to minimize its contact with water. nih.gov In the case of cationic hosts like calixpyridinium, the dominant forces are electrostatic interactions between the anionic sulfonate groups and the positive charges on the host. rsc.org Van der Waals forces and ion-dipole interactions also contribute to the stability of these complexes. queensu.ca

Binding Stoichiometries: The stoichiometry of these complexes, which describes the ratio of host to guest molecules, can vary. The most common is a 1:1 stoichiometry , where one guest molecule is encapsulated by one host molecule. scispace.comnih.gov However, other arrangements, such as 1:2 or 2:1 (guest:host), can occur depending on the relative sizes and concentrations of the interacting molecules. scispace.comresearchgate.net Job's plot analysis is a common experimental method used to confirm the 1:1 stoichiometry in solution. mdpi.com

The following table summarizes typical binding characteristics for pyrene derivatives with macrocyclic hosts.

Host MoleculePrimary Driving ForceCommon Stoichiometry (Guest:Host)
CyclodextrinsHydrophobic Interactions1:1, 1:2, 2:1
CalixpyridiniumElectrostatic Interactions1:1
CucurbiturilsHydrophobic & Ion-Dipole1:1, 1:2, 2:1 (with suitable guests)

The reversible nature of host-guest complexation with pyrenetrisulfonic acid derivatives is the basis for powerful analytical tools known as indicator displacement assays (IDAs) or competitive binding assays. researchgate.netnih.gov

The principle of an IDA is straightforward:

A pyrene derivative (the fluorescent indicator) is bound to a host molecule. This complexation results in a specific, measurable fluorescence signal (e.g., quenched or enhanced fluorescence).

A target analyte is introduced into the system. If the analyte binds to the host more strongly than the indicator, it will displace the indicator from the host's cavity.

This displacement event causes the indicator's fluorescence to revert to its unbound state, leading to a detectable change in the signal. researchgate.net

This "turn-on" or "turn-off" fluorescence response allows for the sensitive detection and quantification of the target analyte. researchgate.net For example, a calixpyridinium/PTSA reporter pair can monitor the enzymatic conversion of ATP to AMP, as the two molecules have different binding affinities for the macrocyclic host and cause different levels of indicator displacement. rsc.org These assays are highly versatile and can be adapted for high-throughput screening to identify molecules that bind to specific receptors, including nucleic acids and proteins. nih.govbiorxiv.org

Self-Assembly Phenomena of Pyrenetrisulfonic Acid Derivatives into Hierarchical Architectures

While this compound itself does not typically form complex assemblies, chemically modifying it into derivatives allows for the creation of intricate, self-assembled nanostructures. By attaching other molecular components (like cholane or oligopeptides) to the pyrene core, chemists can program the molecules to organize spontaneously into hierarchical architectures. nih.govelsevierpure.com

The self-assembly is driven by a balance of non-covalent interactions, including π-π stacking of the pyrene units, hydrogen bonding, and hydrophobic interactions. The specific isomer of the pyrene derivative and the conditions of the self-assembly process (e.g., cooling rate) can precisely control the final morphology of the resulting structures. nih.gov

Notable examples of these hierarchical architectures include:

Nanosheets: Two-dimensional structures with thicknesses on the nanometer scale.

Nanotubes: Hollow cylindrical structures that can be single- or multi-walled.

Worm-like morphologies and nanorods: Elongated, one-dimensional structures. nih.govresearchgate.net

These supramolecular polymers and nanostructures have potential applications in optoelectronics and materials science due to their unique and tunable photophysical properties, which arise from the specific arrangement of the pyrene chromophores within the assembly. nih.govresearchgate.net

Interactions with Polymeric Systems and Charged Macromolecules

The multiple sulfonate groups on this compound make it a highly charged polyanion. This characteristic dictates its interactions with large, charged polymers (polyelectrolytes) and biological macromolecules. nih.gov

The primary driving force for these interactions is typically electrostatic attraction between the negatively charged pyrene derivative and positively charged regions on the macromolecule. For instance, HPTS specifically binds to the positively charged amino groups of the biopolymer chitosan. researchgate.net This binding can lead to significant changes in the properties of the polymer, such as its aggregation state, solubility, and viscosity. researchgate.net

In polyelectrolyte complexation, the entropy gained from the release of counter-ions upon binding is a major thermodynamic driver. nih.gov Beyond simple electrostatics, other forces such as cation-π, π-π stacking, and hydrophobic interactions can play significant roles in the stability and structure of the resulting complexes. nih.gov

The interaction of pyrene derivatives with these macromolecules is crucial for various applications:

Sensing: HPTS can be used as a probe to study the microenvironment within polysaccharide chains or on the surface of proteins and biological membranes. acs.org

Material Science: It can be incorporated into polymer matrices, such as waterborne polyurethane, to create fluorescent pH-sensing materials.

Biophysics: As a membrane-impermeable probe, HPTS is widely used in vesicle-based assays to monitor ion transport across lipid membranes by reporting on internal pH changes. researchgate.netnih.govresearchgate.net

Advanced Applications in Chemical Sensing and Analytical Methodologies

Ratiometric pH Sensing and Imaging (HPTS)

The unique photophysical properties of 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) make it a valuable tool for ratiometric pH sensing and imaging. nih.gov The fluorescence intensity of HPTS when excited at 450 nm increases with rising pH, while the intensity upon excitation at 403 nm decreases. caymanchem.com This opposing response to pH allows for the sensitive and quantitative measurement of pH in various environments by calculating the ratio of the emission intensities obtained from the two excitation wavelengths. nih.gov This ratiometric capability is particularly advantageous as it is insensitive to factors like the intensity of the light source, temperature, and oxygen concentration. nih.gov

Recent advancements have focused on the development of planar pH fluorosensors incorporating HPTS for two-dimensional pH measurements. nih.gov A notable design involves covalently linking HPTS onto a transparent poly(vinyl alcohol) membrane, which is then supported by a polyester (B1180765) sheet. nih.gov This immobilization of the dye results in significant red shifts in both its excitation and emission bands compared to HPTS in a free solution. nih.gov

These planar optodes have demonstrated rapid response times of less than two minutes, high precision, and reversibility in response to pH changes in both solutions and sediments. nih.gov The robustness of these sensors is highlighted by their stability over numerous pH cycles and their ability to maintain original properties even after prolonged exposure to natural marine sediment for two months. nih.gov Furthermore, the utilization of inexpensive light-emitting diode (LED) excitation and commercial-grade digital cameras makes this technology accessible for high-resolution imaging of pH distributions over large areas. nih.govsdu.dk

Key Characteristics of an HPTS-Based Planar pH Fluorosensor
ParameterValue/CharacteristicReference
pH-Sensitive Range5.5 to 8.6 nih.gov
Response Time< 2 minutes nih.gov
Excitation Wavelengths (Immobilized)428 nm and 506 nm nih.gov
Emission Wavelength (Immobilized)540 nm nih.gov
StabilityStable after > 200 pH cycles and 2 months in marine sediment nih.gov

The application of HPTS-based planar fluorosensors has been successfully demonstrated for measuring two-dimensional pH distributions in both aqueous and sediment environments. nih.gov In marine science, these sensors have been used to visualize pH gradients in intertidal flat and subtidal sediments. nih.gov The ability to obtain high-resolution images of pH distribution is crucial for understanding biogeochemical processes in these complex environments.

The fluorescence of pyranine (B1669890) is known to be dependent on the pH of the solution. bohrium.com In river water with a pH around 7, the fluorescence originates from the anionic form of the molecule. bohrium.com However, small variations in pH can affect the excitation of multiple ionic forms, making precise intensity determination challenging. bohrium.com By buffering the solution to a specific pH, such as pH 10 or pH 5, more reliable spectrofluorimetric determinations of pyranine concentration can be achieved. bohrium.com This highlights the importance of considering the specific environmental conditions when using HPTS for pH sensing. The pKa of HPTS, which is the pH at which the acidic and basic forms are in equal concentration, has been determined to be approximately 7.3 in aqueous buffers, though this can be influenced by ionic strength. abcam.comresearchgate.net

Fluorescent Probe Design for Environmental Monitoring and Tracing

The high fluorescence quantum yield of pyranine and its derivatives makes them suitable for use as tracers in various environmental monitoring applications. Their strong fluorescence allows for detection at very low concentrations, which is advantageous for tracking water movement and the fate of pollutants.

Fluorescent dyes are widely used as artificial tracers in hydrological studies to investigate transport processes in both surface and groundwater. copernicus.org While not directly a polycyclic aromatic hydrocarbon (PAH), the pyrene (B120774) backbone of HPTS makes it a relevant compound for studying the fate of structurally similar pollutants. The use of fluorescent tracers can be a cost-effective and rapid method to gain insights into the movement of contaminants in soils and sediments. copernicus.org

Tracer tests are frequently employed to delineate the catchment areas of water supplies, and fluorescent tracers are often used for this purpose. researchgate.net However, a significant portion of the injected tracer may be absorbed by the rock matrix or discharged into surface waters where it can undergo degradation due to sunlight and air. researchgate.net Understanding the degradation pathways of these tracers is crucial for accurate interpretation of tracer studies. Laboratory studies have been conducted to simulate the degradation of fluorescent tracers by agents such as chlorine (simulating water treatment) and UV light (simulating natural degradation), with analyses showing that most tracers are degraded. researchgate.net

In industrial settings, maintaining the correct concentration of chemical treatments in cooling water systems is critical for preventing corrosion, scaling, and biological growth. sensys.co.uksolenis.com Traditional methods for monitoring these chemicals can be challenging to implement for continuous, real-time analysis. sensys.co.uk A similar compound to HPTS, 1,3,6,8-Pyrenetetrasulfonic acid (PTSA), has been successfully employed as a fluorescent tracer for monitoring and controlling treatment dosages in cooling water systems. sensys.co.ukpyxis-lab.com

Application of Pyrene-based Tracers in Cooling Water Systems
Tracer CompoundTypical ApplicationDetection LimitKey AdvantagesReference
1,3,6,8-Pyrenetetrasulfonic acid (PTSA)Monitoring and control of chemical treatment dosageAs low as 1 ppb (practical limit ~30 ppb)Real-time monitoring, high sensitivity, cost-effective sensors sensys.co.ukpyxis-lab.com

Chemosensors for Specific Chemical and Biological Analytes

The versatile pyrene scaffold of HPTS and its derivatives allows for their modification to create chemosensors that can selectively detect specific chemical and biological analytes. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the analyte causes a significant change in the fluorescence intensity or a shift in the emission wavelength.

The development of fluorescent chemosensors is an active area of research due to their high sensitivity, selectivity, and the simplicity of fluorescence spectroscopy. researchgate.net Researchers have successfully utilized 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (HPTS) as a colorimetric and green turn-on fluorescent probe for the recognition of arginine and lysine (B10760008) in aqueous solutions. researchgate.net The detection limits for arginine and lysine were found to be 1.941 × 10⁻⁶ M and 3.106 × 10⁻⁶ M, respectively. researchgate.net

Furthermore, a derivative, 8-Aminopyrene-1,3,6-trisulfonic acid (APTS), has been employed as a fluorescent label for saccharides and glycoproteins. scientificlabs.co.uk The multi-anionic nature of APTS makes it particularly suitable for studying carbohydrate molecules through high-resolution capillary electrophoresis. The limit of detection for APTS-derivatized sugars has been reported to be as low as 0.4 nM. scientificlabs.co.uk

In another application, a pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridine-based fluorescent probe was developed for the selective and sensitive detection of the explosive picric acid. nih.gov This chemosensor demonstrated a detection limit of 63 nM for picric acid, showcasing the potential for designing highly sensitive pyrene-based probes for specific target analytes. nih.gov

Examples of HPTS and Derivative-Based Chemosensors
Sensor BaseTarget AnalyteDetection LimitSensing MechanismReference
HPTSArginine1.941 × 10⁻⁶ MColorimetric and green turn-on fluorescence researchgate.net
HPTSLysine3.106 × 10⁻⁶ MColorimetric and green turn-on fluorescence researchgate.net
8-Aminopyrene-1,3,6-trisulfonic acid (APTS)Saccharides0.4 nMFluorescent labeling scientificlabs.co.uk
Pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridinePicric acid63 nMFluorescence quenching nih.gov

Detection of Amino Acids (e.g., Arginine, Lysine)

Derivatives of 1,3,6-pyrenetrisulfonic acid have been developed as fluorescent sensors for the detection of specific amino acids in aqueous solutions. A notable example is the use of 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), a closely related compound, as a colorimetric and "turn-on" fluorescent probe for recognizing arginine (Arg) and lysine (Lys). mdpi.com The sensing mechanism relies on the interaction between the negatively charged sulfonate groups and the positively charged side chains of basic amino acids like arginine and lysine. This interaction modulates the electronic properties of the pyrene fluorophore, leading to a detectable change in its fluorescence emission.

Research has demonstrated that this sensing system exhibits high sensitivity. The limits of detection (LOD) for arginine and lysine were determined to be in the micromolar range, highlighting the potential of this method for quantifying these amino acids in various samples. mdpi.com Furthermore, the sensing process has been shown to be reversible, for instance, by the addition of tetrabutylammonium (B224687) phosphate (B84403) (TBAP), which disrupts the interaction between the probe and the amino acid. mdpi.com

Table 1: Detection Limits for Amino Acids using an HPTS-based Fluorescent Probe

Amino AcidLimit of Detection (LOD)Reference
Arginine1.941 x 10⁻⁶ M mdpi.com
Lysine3.106 x 10⁻⁶ M mdpi.com

Carbohydrate Labeling and Analysis (APTS)

A key derivative, 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is widely utilized as a high-sensitivity fluorescent label for carbohydrates. researcher.lifemdpi.com APTS is an anionic, pH-insensitive fluorescent dye that can be attached to the reducing end of saccharides through a process called reductive amination. caymanchem.comcaymanchem.com The resulting APTS-carbohydrate conjugate is highly fluorescent and negatively charged due to the three sulfonate groups.

This multi-anionic nature makes APTS an ideal labeling reagent for the analysis of carbohydrates by high-resolution capillary electrophoresis (CE). researcher.life The charge allows for efficient separation of different saccharide structures in an electric field, while the intense fluorescence of the pyrene moiety enables detection at very low concentrations. The limit of detection for APTS-derivatized sugars has been reported to be as low as 0.4 nM when using a 488 nm argon-ion laser for excitation. researcher.life This methodology is extensively applied in glycan analysis for proteomics and other biomedical research.

Table 2: Photophysical Properties of APTS for Carbohydrate Labeling

PropertyValueReference
Excitation Wavelength425 nm caymanchem.comcaymanchem.com
Emission Wavelength503 nm caymanchem.comcaymanchem.com
pH SensitivityEmission maximum is constant over pH 4-10 caymanchem.com

Surfactant Detection via Electrostatic Interactions

The anionic nature of this compound, owing to its three negatively charged sulfonate groups, facilitates its use as a probe for detecting cationic surfactants. The detection principle is based on the electrostatic interactions between the negatively charged probe and the positively charged head groups of the surfactant molecules. rsc.org

In a dilute aqueous solution, the fluorescence of the pyrene derivative may be quenched or altered upon interaction with individual surfactant monomers. As the surfactant concentration increases and reaches the critical micelle concentration (CMC), the surfactant molecules assemble into micelles. The pyrene-based probe can then partition into the hydrophobic core of the micelle or associate with its charged surface. This change in the microenvironment surrounding the fluorophore leads to a significant and easily measurable change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. This phenomenon allows for the precise determination of the CMC of cationic surfactants. rsc.org

Nucleoside and DNA Detection

The pyrene moiety, the core of this compound, is a powerful fluorophore for the development of probes for nucleoside and DNA detection. nih.gov Pyrene-functionalized oligonucleotides (PFOs) are designed as hybridization probes that signal the presence of specific DNA or RNA sequences. nih.gov

The operating principle relies on the sensitivity of pyrene's fluorescence to its immediate surroundings. nih.gov In a typical design, a pyrene molecule is covalently attached to a single-stranded DNA probe. In this state, the fluorescence may be low. However, when the probe hybridizes with its complementary target DNA or RNA sequence, the pyrene moiety is either intercalated between the base pairs or positioned within one of the nucleic acid grooves. This change in environment alters the pyrene's fluorescence, often resulting in a significant increase in emission intensity. nih.gov This "turn-on" signal indicates a successful hybridization event. Furthermore, probes labeled with two pyrene chromophores can be designed to emit strong excimer fluorescence specifically upon binding to a target containing an inserted base, making them useful for detecting insertion polymorphisms. eurekaselect.com

Sophisticated Chromatographic and Spectrophotometric Quantification Methods

Accurate quantification and purification of this compound and its derivatives are critical for their use as reference materials and in various applications. To this end, advanced chromatographic and spectrophotometric techniques have been developed and optimized.

High-Performance Liquid Chromatography (HPLC) for Component Separation

High-Performance Liquid Chromatography (HPLC) has proven to be a highly effective method for the separation and quantification of this compound trisodium salt (P3S). sigmaaldrich.com This technique is particularly valuable for analyzing complex mixtures, such as the color additive D&C Green No. 8, where P3S may be present as a subsidiary color alongside the main component, 8-hydroxy-1,3,6-pyrenetrisulfonic acid (HPTS), and other related compounds like 1,3,6,8-pyrenetetrasulfonic acid (P4S). sigmaaldrich.com

Reverse-phase HPLC methods have been developed that can rapidly separate these very polar, closely related compounds. nih.gov For instance, a highly effective HPLC method was shown to separate P3S and P4S in less than four minutes using a conventional instrument. sigmaaldrich.com Quantification is achieved by creating multi-point calibration curves using certified reference standards. This approach has been successfully applied to analyze numerous batches of D&C Green No. 8, demonstrating its robustness and reliability for quality control. sigmaaldrich.com

Counter-Current Chromatography for Preparative Separations

For obtaining high-purity, preparative quantities of this compound, counter-current chromatography (CCC) is a powerful separation technique. nih.goveurekaselect.com Specifically, affinity-ligand pH-zone-refining counter-current chromatography has been successfully employed to isolate the trisodium salt of this compound (P3S) from samples of D&C Green No. 8, where it exists as a minor component. nih.gov

This liquid-liquid partition chromatography method utilizes a two-phase solvent system, such as 1-butanol (B46404) and water. nih.goveurekaselect.com A ligand, like dodecylamine (B51217) (DA), is added to the organic stationary phase to enable the partitioning of the highly polar, polysulfonated compounds. nih.gov In a typical separation, a significant quantity of crude material (e.g., 20.3 g of D&C Green No. 8 containing ~3.5% P3S) can be processed. nih.gov This technique has yielded P3S with a purity greater than 99%, as confirmed by HPLC analysis. nih.goveurekaselect.com The resulting high-purity material is suitable for use as an analytical reference standard. nih.gov

Table 3: Example of Preparative Separation of P3S by Counter-Current Chromatography

ParameterValue/ConditionReference
TechniqueAffinity-ligand pH-zone-refining CCC nih.gov
Starting Material20.3 g of D&C Green No. 8 (~3.5% P3S) nih.gov
Solvent System1-butanol – water (1:1) nih.goveurekaselect.com
Ligand (in stationary phase)Dodecylamine (DA) nih.goveurekaselect.com
Mobile Phase0.1 M Sodium Hydroxide (B78521) nih.gov
Yield of P3S~0.58 g nih.gov
Purity of P3S> 99% (by HPLC) nih.goveurekaselect.com

Capillary Electrophoresis for High-Resolution Analysis

The direct application of this compound in advanced chemical sensing and high-resolution analytical methodologies involving capillary electrophoresis (CE) is not extensively documented in scientific literature. However, its structural framework is fundamental to the function of its derivatives, which are widely employed in CE techniques. As an aromatic sulfonate, this compound itself can be analyzed by capillary zone electrophoresis (CZE), a high-resolution separation technique for charged species.

General methodologies for the separation of aromatic sulfonates by CZE have been developed, typically utilizing a simple sodium borate (B1201080) buffer. nih.gov Detection in such methods can be achieved through UV absorbance or fluorescence emission. nih.gov While these methods are applicable to this compound as an analyte, the primary significance of this compound in the context of advanced CE applications is its role as a precursor to more functionalized molecules.

The most notable of these derivatives is 8-Aminopyrene-1,3,6-trisulfonic acid (APTS). APTS is a highly effective fluorescent labeling agent used to derivatize molecules that lack a native chromophore or fluorophore, thereby enabling their sensitive detection in CE, often coupled with laser-induced fluorescence (LIF) detection. nih.govnih.govnih.gov This is particularly valuable in the high-resolution analysis of complex carbohydrates (glycans), where APTS is considered a standard reagent. nih.govnih.govnih.govacs.org The three sulfonate groups on the pyrene backbone, originating from the this compound structure, impart a significant negative charge and high aqueous solubility to the APTS-analyte conjugate. This high charge-to-mass ratio is advantageous for achieving high-efficiency separations in capillary electrophoresis. researchgate.net

Recent advancements in CE for APTS-labeled compounds include the development of online sample cleanup processes to remove excess labeling reagent, which can interfere with detection. nih.gov Furthermore, the coupling of CE with mass spectrometry (CE-MS) for the analysis of APTS-labeled glycans allows for both high-resolution separation and definitive structural identification. nih.govacs.org

Interactions with Biological Systems and Biochemical Research Applications

Protein Interaction Studies and Stabilization for Crystallographic Analysis

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, and various high-throughput methods exist to identify these complex networks. nih.govresearchgate.netmssm.edunih.gov While direct use of 1,3,6-pyrenetrisulfonic acid for stabilizing proteins for crystallography is not extensively documented in the provided results, the broader context of using molecular probes is relevant. Characterizing the transient and often weak interactions between modular domains and short linear motifs is crucial for mapping cellular signaling pathways. nih.govresearchgate.net Techniques like affinity purification followed by mass spectrometry are central to identifying these interactions, where fluorescent tags can play a role in quantification and localization. mssm.eduembopress.org

Nucleic Acid Binding and Intercalation Investigations

DNA intercalators are molecules that can insert themselves between the planar bases of the DNA double helix. wikipedia.orgpatsnap.com This process disrupts the DNA's structure, causing it to unwind and elongate, which can inhibit processes like replication and transcription. patsnap.comyoutube.com Such compounds are often polycyclic, aromatic, and planar, characteristics shared by the pyrene (B120774) backbone of this compound. wikipedia.org While the search results primarily discuss well-known intercalators like ethidium (B1194527) bromide and proflavine, the structural properties of pyrene derivatives make them potential candidates for investigating DNA binding and intercalation phenomena. wikipedia.orgnih.govnih.gov These interactions can be studied by observing changes in the secondary structure of DNA through techniques like hydroxyapatite (B223615) chromatography and S1 nuclease hydrolysis. nih.gov

Membrane Transport Assays and Ionophore Activity Analysis (HPTS)

HPTS, also known as Pyranine (B1669890), is a highly effective, membrane-impermeable fluorescent probe used extensively in membrane transport assays. chemrxiv.orgglpbio.comcaymanchem.com Its primary application is to monitor the internal pH of synthetic vesicles, such as liposomes, which serve as models for cellular membranes. tandfonline.comchemrxiv.orgacs.org The HPTS assay is a widely used technique for analyzing the activity of anionophores—molecules that facilitate the transport of anions across a lipid membrane. chemrxiv.orgtandfonline.comchemrxiv.org

The assay works by encapsulating HPTS within vesicles. nih.gov A pH gradient is then established across the vesicle membrane, and the transport of ions (facilitated by the molecule being studied) is detected by the change in the internal pH. chemrxiv.orgnih.gov This pH change is monitored through the ratiometric fluorescence of HPTS, which exhibits pH-dependent excitation spectra. caymanchem.commedchemexpress.comacs.org This ratiometric measurement makes the assay quantitative and independent of the probe's concentration. medchemexpress.comacs.org The method is versatile and can be adapted to study the transport of various anions and explore selectivity between different ions like chloride versus protons or hydroxide (B78521). chemrxiv.org

Assay ComponentDescriptionRole in Assay
HPTS (Pyranine) pH-sensitive, membrane-impermeable fluorescent dye.Encapsulated inside vesicles to report on the internal pH by changing its fluorescence emission ratio. chemrxiv.orgnih.gov
Phospholipid Vesicles (Liposomes) Synthetic spherical vesicles made of a phospholipid bilayer.Serve as a model cell membrane, creating a contained internal environment. chemrxiv.orgtandfonline.com
Anionophore/Transporter The molecule under investigation.Facilitates the transport of specific ions across the vesicle membrane. chemrxiv.org
pH Gradient A difference in pH between the inside and outside of the vesicle.Creates the driving force for ion transport, which is then measured by HPTS. nih.gov

Fluorescent Labeling in Biochemical Assays and Cellular Imaging (HPTS, APTS)

Both HPTS and its amino-derivative, APTS, are widely used as fluorescent labels in a variety of biochemical and cellular imaging applications due to their high water solubility, significant fluorescence quantum yield, and photostability. mdpi.comrsc.orgnih.govnih.gov

HPTS (Pyranine) is a versatile pH indicator used in numerous contexts. wikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.com It is particularly useful for measuring pH in confined aqueous spaces like the interior of liposomes, vesicles, and various cellular compartments. acs.orgnih.gov Because it is cell-impermeable, it can be used to specifically monitor the pH of endocytosed vesicles or can be loaded into cells to measure cytoplasmic pH. caymanchem.com Its dual-excitation, ratiometric properties allow for precise pH measurements. acs.orgrsc.org HPTS has also been developed as a sensor for other molecules, such as Cu+ ions and carbohydrates. glpbio.commedchemexpress.com

APTS is primarily used for labeling molecules containing aldehyde or ketone groups, such as carbohydrates and glycoproteins, through a process called reductive amination. biotium.com This has made APTS an essential tool in glycan analysis. pubcompare.ainih.gov Glycans released from glycoproteins are labeled with the negatively charged APTS fluorophore, which allows for their highly efficient separation and analysis by capillary electrophoresis with laser-induced fluorescence (CE-LIF). nih.govqa-bio.comresearchgate.net This technique is crucial for characterizing the glycosylation of proteins, which is of high importance in the biopharmaceutical industry. researchgate.netacs.org

DerivativePrimary ApplicationTarget Molecule(s)Key Analytical Technique
HPTS (Pyranine) pH Sensing & Ion Transport AssaysProtons (H+), Metal Ions (e.g., Cu+)Ratiometric Fluorometry, Fluorescence Microscopy nih.govacs.org
APTS Fluorescent Labeling for SeparationGlycans, Glycoproteins, CarbohydratesCapillary Electrophoresis (CE-LIF) nih.govqa-bio.com

The fluorescence of pyrene derivatives is instrumental in monitoring dynamic cellular processes and signaling pathways in living cells. nih.govresearchgate.net HPTS is frequently used to track real-time changes in intracellular pH associated with various cellular activities. glpbio.comnih.gov For example, it has been used to monitor pH changes within E. coli membrane vesicles during respiration and to detect pH shifts in organelles like lysosomes in live lung cells. glpbio.comnih.gov Such measurements provide critical insights into cellular metabolism and homeostasis.

Fluorescent labeling is a cornerstone of modern cellular imaging, allowing for the visualization of cellular structures and dynamics with high spatiotemporal resolution. mdpi.comnih.govmdpi.com The development of advanced imaging techniques, such as high-content imaging and imaging flow cytometry, relies on bright and stable fluorescent probes to monitor the complex architecture and temporal dynamics of cellular signaling networks. nih.govresearchgate.net Probes like HPTS and APTS contribute to this field by enabling the quantification and tracking of key events and molecules within the intricate machinery of the cell. rsc.orgmdpi.com

Integration into Advanced Materials Science and Nanotechnology

Fabrication of Fluorescent Films, Coatings, and Polymeric Matrices

The incorporation of pyrenesulfonic acid derivatives into solid-state materials like films, coatings, and polymers allows for the development of advanced functional surfaces and bulk materials. A key derivative in this area is 8-Hydroxypyrene-1,3,6-trisulfonic acid, often used as its trisodium (B8492382) salt (HPTS) or Pyranine (B1669890). Its high water solubility and pH-dependent fluorescence make it an ideal candidate for sensory materials.

Researchers have successfully integrated HPTS into various polymeric matrices to create materials with built-in fluorescence. For example, HPTS has been physically dispersed into waterborne polyurethane (WPU) to create highly fluorescent coatings. sigmaaldrich.comresearchgate.net The negatively charged sulfonate groups on the HPTS molecule facilitate a homogeneous distribution within the WPU matrix, resulting in materials that exhibit strong fluorescence in both emulsion and solid film states. researchgate.net Such fluorescent polyurethane materials have been developed as pH-sensing indicators. sigmaaldrich.com

Furthermore, HPTS has been utilized in the fabrication of extruded plastic indicator films designed for the detection of carbon dioxide in both gaseous and dissolved forms. sigmaaldrich.comsigmaaldrich.com These films leverage the sensitivity of the pyrene (B120774) derivative's fluorescence to changes in its chemical environment, providing a visual indication of CO2 presence.

Table 1: Spectroscopic Properties of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS)

PropertyValueConditions
Excitation Maximum (λex)403 nm & 450 nmpH dependent
Emission Maximum (λem)510 nm-
pKa~6.4Aqueous solution

This interactive table summarizes the key pH-dependent spectral properties of HPTS, a commonly used derivative for fluorescent materials. aatbio.comcaymanchem.com

Dispersion and Functionalization of Nanomaterials (e.g., Graphene)

The non-covalent functionalization of nanomaterials is crucial for their processing and application, particularly for preventing aggregation and improving solubility in various solvents. The planar, aromatic structure of the pyrene core makes it an excellent "molecular anchor" for graphitic surfaces, such as those of graphene and carbon nanotubes (CNTs), through strong π-π stacking interactions. When sulfonic acid groups are present, they provide hydrophilicity, enabling the dispersion of these inherently hydrophobic nanomaterials in aqueous media.

Research has demonstrated that pyrene derivatives bearing sulfonate groups are effective agents for the liquid-phase exfoliation of graphite (B72142) into individual graphene sheets. rutgers.edu Specifically, 1,3,6,8-pyrenetetrasulfonic acid (as its tetrasodium (B8768297) salt, PTSA) has been used to prepare stable aqueous dispersions of graphene. rutgers.edu In this process, the pyrene moiety adsorbs onto the graphene surface, while the sulfonate groups extend into the water, creating electrostatic repulsion between the sheets that prevents them from restacking. This method provides a scalable route to producing high-quality graphene sheets without damaging their sp² carbon lattice, which is a common drawback of covalent functionalization methods.

Similarly, the interaction between HPTS and single-walled carbon nanotubes (SWCNTs) has been investigated, revealing a static fluorescence quenching mechanism. scielo.org.co This indicates the formation of a stable ground-state complex between the dye and the nanotube, underscoring the strong affinity of the pyrene core for the carbon nanostructure surface. scielo.org.co This strong, non-covalent interaction is fundamental to using these molecules as dispersing and functionalizing agents for a wide range of carbon-based nanomaterials.

Luminescent Metal-Organic Frameworks (MOFs) Incorporating Pyrenesulfonate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. By selecting ligands with intrinsic luminescence, it is possible to create MOFs with tailored photophysical properties for applications in sensing, lighting, and photocatalysis. The pyrene scaffold is an ideal building block for such luminescent ligands due to its high quantum yield and well-defined emission spectrum.

The functionalization of pyrene with coordinating groups like sulfonates is a key strategy for incorporating them into MOF structures. While the direct use of 1,3,6-pyrenetrisulfonic acid as a primary ligand in a stable, luminescent MOF is not widely reported, the principle has been demonstrated through other means. For instance, pyrene-based MOFs have been functionalized post-synthesis with anionic ligands to enhance their sensing capabilities. researchgate.net

A prominent strategy involves the encapsulation of fluorescent pyrene derivatives within the pores of a pre-existing MOF, creating a host-guest system. Researchers have successfully created dual-emissive materials by immersing a zinc-based MOF in a solution of HPTS. acs.org The resulting HPTS@MOF system combines the luminescence of both the framework and the encapsulated guest molecule, opening avenues for ratiometric sensing applications. The synthesis of MOFs using pyrene-based ligands, such as 1,3,6,8-tetrakis(p-benzoic acid)pyrene, further highlights the versatility of the pyrene core in creating robust and highly luminescent frameworks. nih.gov

Development of Fluorescent Inks for Anti-Counterfeiting Applications

The development of materials with unique optical signatures that are difficult to replicate is central to modern anti-counterfeiting technologies. Fluorescent inks that are invisible under normal lighting but reveal a distinct color under ultraviolet (UV) light are a powerful tool for security printing. The sodium salt of 1,3,6,8-pyrenesulfonic acid (PTSA) has emerged as a highly effective fluorophore for these applications due to its excellent water solubility, high fluorescence efficiency, and chemical stability. nih.govrsc.org

PTSA exhibits a pure blue fluorescence when excited by UV light. rsc.org This property allows for its use in formulating water-based "invisible" inks. These inks can be prepared using a benign binder like hydroxyethyl (B10761427) cellulose (B213188) in an aqueous solution. nih.gov Patterns printed with such an ink are invisible in ambient light but become clearly visible under a UV lamp (e.g., 365 nm), making them ideal for security features on documents, packaging, and currency.

To enhance the stability and performance of these inks, PTSA can be incorporated into nanoparticles. For example, PTSA has been successfully doped into silica (B1680970) nanoparticles (SiNPs) using a reverse microemulsion method. nih.gov Encapsulating the dye within a silica matrix protects it from the external environment, improving its luminescent and chemical stability and preventing leakage. nih.gov These PTSA-doped SiNPs can then be formulated into water-based anti-counterfeit inks with enhanced durability.

Table 2: Emission Properties of PTSA and PTSA-doped Silica Nanoparticles

MaterialExcitation Wavelength (nm)Emission Peaks (nm)Key Finding
PTSA in aqueous solution376~384, ~403.5Baseline fluorescence
PTSA-SiNPs dispersion376388, 407.5Higher intensity and slight red-shift vs. solution

This interactive table compares the fluorescence emission of free PTSA dye with that of PTSA encapsulated in silica nanoparticles (SiNPs), showing the effect of the matrix on the optical properties. nih.gov

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Spectra

Quantum chemical calculations are fundamental in understanding the electronic properties and spectroscopic behavior of molecules like HPTS. Density Functional Theory (DFT) is widely employed to determine the ground-state geometry and electronic structure, providing insights into the molecular orbitals involved in electronic transitions. The optimized geometry from DFT serves as the foundation for more advanced calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the excited electronic states and simulating UV-Vis absorption and emission spectra. These calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are crucial for understanding the photophysical properties of the molecule. For HPTS, TD-DFT calculations help to explain the pH-dependent absorption, with distinct spectral features for the protonated (ROH) and deprotonated (RO⁻) forms. The calculations can reproduce the experimentally observed absorption maxima, although the accuracy depends on the choice of functional and basis set.

Table 1: Representative Computational Data for HPTS Electronic Spectra

Parameter Computational Method Calculated Value Experimental Value
S₀ → S₁ Absorption (Protonated) TD-DFT (various functionals) ~400-420 nm ~403 nm caymanchem.com
S₀ → S₁ Absorption (Deprotonated) TD-DFT (various functionals) ~440-460 nm ~450 nm caymanchem.com

| S₁ → S₀ Emission (Deprotonated) | TD-DFT (various functionals) | ~500-520 nm | ~510 nm caymanchem.com |

Note: The presented computational values are typical ranges found in literature and can vary based on the specific functional, basis set, and solvent model used.

These calculations provide a theoretical basis for the observed fluorescence and the significant change in acidity upon photoexcitation, a hallmark of HPTS behavior.

Molecular Dynamics Simulations of Solvation and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in solution at an atomistic level. For pyranine (B1669890) (HPTS), MD simulations have been instrumental in elucidating the intricate details of its solvation shell and its interactions with surrounding solvent molecules, particularly water.

These simulations model the explicit interactions between the HPTS anion and individual water molecules, revealing the structure and stability of the hydration layers. Key findings from MD studies include the characterization of hydrogen bonding networks between the sulfonate groups, the phenolic oxygen, and water. The simulations can quantify parameters such as the number of water molecules in the first and second solvation shells and the average residence time of these molecules. This information is critical for understanding how the solvent mediates the photophysical and chemical processes of the molecule, such as proton transfer.

Simulations can also model the interaction of HPTS with other species in solution, such as ions or biomolecules, providing insights into its behavior in complex environments.

Theoretical Modeling of Proton Transfer Processes in Aqueous and Confined Environments

One of the most extensively studied phenomena involving HPTS is its excited-state proton transfer (ESPT) to water and other bases. Upon excitation with light, the pKa of the phenolic proton drops dramatically (from ~7.7 to ~0.5), making it a super-photoacid that rapidly releases a proton to the solvent. nih.gov Theoretical and computational modeling has been essential in unraveling the mechanism of this ultrafast process.

Hybrid quantum mechanics/molecular mechanics (QM/MM) and ab initio molecular dynamics (AIMD) simulations are employed to model the ESPT event. These methods treat the photoacid and its immediate environment (e.g., a "water wire") with a high level of quantum theory, while the rest of the solvent is modeled classically.

Key Mechanistic Insights from Theoretical Modeling:

Proton Transfer Pathways: Simulations have shown that proton transfer from excited HPTS to a base like acetate (B1210297) can occur through a pre-assembled hydrogen-bonded water bridge. researchgate.net This is often described as a "Grotthuss-like" mechanism, where the proton is shuttled through the water wire.

Competing Channels: In reactions with weaker bases, alternative pathways have been identified where the proton is first transferred to the bulk water solvent before being taken up by the base. caymanchem.com

Coherent Transfer: Quantum mechanical simulations have provided evidence for coherent intermolecular proton transfer, where the process is coupled to specific vibrational modes of the molecule. For the HPTS-acetate system, a low-frequency vibrational mode at 246 cm⁻¹ involving skeletal motion was found to promote the ESPT. researchgate.net

Confined Environments: Theoretical models have also explored ESPT in confined media, such as reverse micelles. These studies show that the confinement can significantly impede proton transfer reactions compared to bulk aqueous solution, highlighting the critical role of the solvent environment. nih.gov

Table 2: Computed Timescales for HPTS Excited-State Proton Transfer

Process Environment Computational Method Characteristic Timescale
Coherent Proton Transfer to Acetate Aqueous Solution QM/EFP-MD 60 fs researchgate.net

| Proton Transfer to Water | Bulk Aqueous Solution | MD with Reactive Force Fields | 2.5 and 89 ps nih.gov |

Prediction of Spectroscopic Signatures and Photophysical Behavior through Computational Approaches

Computational chemistry provides a powerful framework for predicting and interpreting the spectroscopic signatures of molecules like HPTS. By combining electronic structure calculations with molecular dynamics, a comprehensive picture of the photophysical behavior can be developed.

Predicting Spectra: As mentioned in section 8.1, TD-DFT is used to predict the positions of absorption and emission bands. By performing these calculations on snapshots from an MD simulation, it is possible to account for the dynamic effects of the solvent, leading to predictions of spectral line shapes and solvent-induced shifts (solvatochromism).

Vibrational Spectra: Calculations can predict the vibrational frequencies of the molecule in both its ground and excited states. This information is crucial for interpreting time-resolved vibrational spectroscopy experiments that probe the structural changes occurring during photochemical reactions like ESPT. For instance, simulations have identified specific vibrational modes that are actively involved in the coherent proton transfer process. researchgate.net

Non-radiative Decay Pathways: Advanced computational methods can explore the potential energy surfaces of the excited states to identify pathways for non-radiative decay, such as internal conversion or intersystem crossing. This helps to explain the fluorescence quantum yield and lifetime of the molecule.

Through these integrated computational approaches, a detailed, molecular-level understanding of the link between the structure of 1,3,6-pyrenetrisulfonic acid derivatives and their complex photophysical and photochemical behavior can be achieved.

Q & A

Basic Question: What chromatographic methods are effective for isolating 1,3,6-pyrenetrisulfonic acid (P3S) from complex mixtures like D&C Green No. 8?

Methodological Answer:
Affinity-ligand pH-zone-refining counter-current chromatography (pH-ZRCCC) is a robust technique for isolating P3S from highly polar mixtures. The method uses a two-phase solvent system (e.g., 1-butanol–water, 1:1 v/v) with dodecylamine (DA, 20% v/v) as the ligand in the organic stationary phase. Sulfuric acid acts as a retainer acid to protonate sulfonic acid groups, enabling partitioning into the organic phase. The mobile phase (0.1 M NaOH) elutes components based on pKa and hydrophobicity. For instance, 20.3 g of D&C Green No. 8 yielded 0.58 g of >99% pure P3S .

Basic Question: Which analytical techniques are critical for verifying the purity and structural integrity of isolated P3S?

Methodological Answer:
Combined spectroscopic and chromatographic methods are essential:

  • HPLC : Use a 0.2 M ammonium acetate/methanol gradient (e.g., 15% to 70% methanol) with UV detection at 254 nm or 280 nm to resolve P3S from contaminants like 8-hydroxy-1,3,6-pyrenetrisulfonic acid (HP3S) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., negative ESI mode for [M-3Na+3H]⁻ ion at m/z 458.93) .
  • 1H NMR and COSY : Assign aromatic proton signals (e.g., P3S: δ 9.10 ppm for H-5; HP3S: δ 9.04 ppm for H-2) to validate structure and rule out isomerization .

Advanced Question: How can researchers optimize pH-ZRCCC conditions to resolve P3S from structurally similar sulfonated contaminants?

Methodological Answer:
Key parameters include:

  • Ligand concentration : 20% DA enhances partitioning of sulfonated dyes into the organic phase without causing emulsion .
  • pH gradient : Use sulfuric acid (retainer) in the stationary phase and NaOH (eluter) in the mobile phase to create sharp pH transitions (e.g., pH 2.2 in sample solution to pH 12 in eluent) .
  • Flow rate and rotation speed : 3 mL/min flow and 700 rpm rotation balance separation efficiency and run time (~11 hours for 20 g sample) .

Advanced Question: How should researchers address contradictions in purity assessments between HPLC and NMR data?

Methodological Answer:
Discrepancies often arise from:

  • UV detector bias : HPLC-UV at 254 nm may overlook non-UV-active impurities. Cross-validate with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) .
  • NMR solvent effects : Ensure complete solubilization in deuterated solvents (e.g., D₂O) to avoid signal broadening from aggregates. Use COSY to confirm peak assignments and detect minor contaminants .
  • Ion suppression in HRMS : Dilute samples to mitigate matrix effects and use internal standards (e.g., 3-(trimethylsilyl)propane-1-sulfonic acid) for quantification .

Advanced Question: What role does P3S play in studying microbial processes in soil or rhizosphere dynamics?

Methodological Answer:
P3S derivatives like 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) serve as non-toxic fluorescent probes for real-time monitoring of pH and ion gradients in microbial microenvironments. For example:

  • Microdialysis systems : HPTS (ex/em 405/515 nm) tracks localized pH changes in soil micropores without interfering with microbial activity .
  • Limitations : HPTS’s sulfonic acid groups may bind to cationic soil particles, requiring calibration with site-specific adsorption models .

Advanced Question: What mechanistic insights govern the oxidative degradation of P3S in aqueous environments?

Methodological Answer:
Ozonolysis studies reveal:

  • Direct vs. radical pathways : At pH 2, 80% degradation occurs via hydroxyl radicals (•OH), with a rate constant kOH=3.7×109M1s1k_{OH} = 3.7 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}. The direct ozone reaction contributes kD=6.72M1s1k_D = 6.72 \, \text{M}^{-1}\text{s}^{-1} at 25°C .
  • Degradation products : LC-MS identifies sulfonated quinones and carboxylated fragments, requiring toxicity assays for environmental risk assessment .

Advanced Question: How does P3S stabilize protein-protein interactions in crystallography studies?

Methodological Answer:
P3S derivatives act as crystallization additives by:

  • Electrostatic shielding : Sulfonate groups neutralize basic residues on proteins (e.g., Leishmania mexicana pyruvate kinase), reducing repulsion between molecules .
  • Cryoprotection : High solubility in aqueous buffers prevents ice formation during flash-freezing. Optimize concentrations (0.1–1 mM) to avoid masking protein diffraction signals .

Advanced Question: What strategies mitigate batch-to-batch variability in P3S content during D&C Green No. 8 synthesis?

Methodological Answer:

  • In-process monitoring : Use inline HPLC (e.g., Waters Alliance 2690) with a 0.2 M NH₄OAc/methanol gradient to track sulfonation intermediates during pyrene derivatization .
  • Synthetic controls : Adjust reaction time and temperature during pyrene sulfonation (e.g., 160°C for 8 hours) to minimize over-sulfonation to 1,3,6,8-pyrenetetrasulfonic acid (P4S) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.